4-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Description
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains a carboxylic acid group (-COOH), an allyloxy group (-O-CH2-CH=CH2), and a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of the carboxylic acid, allyloxy, and Boc groups would also be key features of the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The allyloxy group could participate in reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Asymmetric Synthesis of Piperidine Derivatives
The compound 4-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is used in the asymmetric synthesis of piperidine derivatives, which are important in various chemical syntheses. For instance, Xue et al. (2002) described the synthesis of enantiomerically pure 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and 4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid starting from L-aspartic acid beta-tert-butyl ester (Xue, He, Roderick, Corbett, & Decicco, 2002).
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization
The compound also finds application in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process is significant in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives
Marin et al. (2004) reported the use of tert-butoxycarbonyl piperidine derivatives in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This synthesis is crucial for the development of compounds with potential biological activity (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Cardiovascular Activity and Electrochemical Oxidation Studies
Krauze et al. (2004) explored the cardiovascular activity and electrochemical oxidation of nitriles of dihydropyridine derivatives, incorporating similar piperidine structures. This research contributes to understanding the properties and potential applications of these compounds in medical science (Krauze, Baumane, Sīle, Chernova, Vilums, Vitolina, Duburs, & Stradiņš, 2004).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(prop-2-enoxymethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-10-20-11-15(12(17)18)6-8-16(9-7-15)13(19)21-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRSFTOPAYPHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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